molecular formula C16H15F2NO2 B4929252 N-(2,4-difluorophenyl)-4-phenoxybutanamide

N-(2,4-difluorophenyl)-4-phenoxybutanamide

Cat. No.: B4929252
M. Wt: 291.29 g/mol
InChI Key: AHRCGOCDPDDYFP-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-phenoxybutanamide is an organic compound that belongs to the class of amides It features a phenyl group substituted with two fluorine atoms at the 2 and 4 positions, and a phenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-phenoxybutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and 4-phenoxybutanoic acid.

    Formation of Amide Bond: The 2,4-difluoroaniline is reacted with 4-phenoxybutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-phenoxybutanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar in structure but with a different substitution pattern on the benzamide ring.

    N-(2,3-difluorophenyl)-2-fluorobenzamide: Another isomer with a different fluorine substitution pattern.

Uniqueness

N-(2,4-difluorophenyl)-4-phenoxybutanamide is unique due to its specific substitution pattern and the presence of the phenoxybutanamide backbone. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c17-12-8-9-15(14(18)11-12)19-16(20)7-4-10-21-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRCGOCDPDDYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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